Isononylphenol

Vue d'ensemble

Description

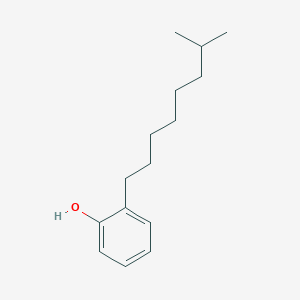

Isononylphenol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Isononylphenol is characterized by its phenolic structure, which allows it to participate in various chemical reactions. Its chemical formula is , and it typically exists as a mixture of isomers. The branched nature of the nonyl group influences its solubility, reactivity, and biological activity, making it distinct from linear alkylphenols like nonylphenol.

Industrial Applications

This compound is widely used in several industrial sectors:

- Surfactant Production : It serves as an intermediate in synthesizing nonionic surfactants, particularly nonylphenol ethoxylates, which are used in detergents, emulsifiers, and personal care products.

- Plastic Additives : INP is utilized in manufacturing antioxidants and stabilizers for polymers, including polyvinyl chloride (PVC) and other plastics.

- Agricultural Chemicals : It is involved in producing pesticides and herbicides, enhancing their effectiveness through improved solubility and stability.

Scientific Research Applications

This compound's unique properties have made it a subject of extensive research in various fields:

Endocrine Disruption Studies

INP has been identified as an endocrine-disrupting chemical (EDC), mimicking estrogen and binding to estrogen receptors. This property has led to research on its effects on wildlife and human health.

- Aquatic Toxicology : Studies show that exposure to INP can disrupt reproductive systems in fish and amphibians, resulting in altered sex ratios and developmental abnormalities .

- Human Health Research : Investigations into human exposure reveal detectable levels of INP conjugates in tissues, raising concerns about potential reproductive health impacts .

Neurotoxicity Investigations

Research has highlighted INP's neurotoxic effects, particularly its ability to induce oxidative stress and inflammation in neural cells.

- A study demonstrated that chronic exposure to INP leads to significant reductions in antioxidant enzyme levels in the brain, suggesting potential risks for neurodegenerative conditions .

Comparative Analysis with Related Compounds

The following table compares this compound with other related alkylphenols:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nonylphenol | Alkylphenol | Mixture of isomers; widely produced; environmental contaminant. |

| Octylphenol | Alkylphenol | Shorter carbon chain; less potent as an endocrine disruptor. |

| Dodecylphenol | Alkylphenol | Longer carbon chain; different solubility properties. |

| 4-tert-Octylphenol | Alkylphenol | More branched structure; used in specific industrial applications. |

This compound's unique branching structure contributes to its specific biological activities, particularly its potency as an endocrine disruptor compared to other alkylphenols.

Case Study 1: Environmental Impact

Research conducted on the bioaccumulation of INP in aquatic ecosystems revealed significant concentrations in fish populations exposed to treated wastewater effluents. The study indicated that prolonged exposure could lead to reproductive impairments and population declines among sensitive species .

Case Study 2: Human Health Implications

A comprehensive assessment of human exposure pathways for INP highlighted dietary intake and environmental contamination as primary sources. The findings emphasized the need for further epidemiological studies to evaluate the long-term health effects associated with chronic exposure to EDCs like this compound .

Propriétés

IUPAC Name |

2-(7-methyloctyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVAZDQMPUOHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950626 | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27938-31-4, 11066-49-2 | |

| Record name | o-Isononylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.